Hydantoins are a class of compounds with diverse pharmacological properties, including anticonvulsant, antitumor, and antiviral activities. Among these, 5,5-Diphenylhydantoin and its derivatives have been extensively studied due to their therapeutic potential. This analysis delves into the mechanism of action and applications of 5,5-Diphenyl-D10-hydantoin and related compounds, drawing on findings from recent research.
5,5-Diphenyl-D10-hydantoin shares the core structure of phenytoin, which consists of a hydantoin ring (imidazolidine-2,4-dione) with two phenyl groups attached to the 5-position. The key difference lies in the ten deuterium atoms replacing hydrogen atoms. This isotopic substitution does not significantly alter the overall molecular structure or conformation but allows for its use as a tracer in biological systems. [, , , , ]
Hydantoins have been evaluated for their antitumor properties, with a focus on derivatives substituted at the 5 position. One study reported that 5,5-bis(4-chlorophenyl)-1,3-dichlorohydantoin showed significant activity against P-388 lymphocytic leukemia in mice3. Additionally, hydantoin-3-acetate derivatives have been investigated as inhibitors of the P-glycoprotein, a key player in tumor multidrug resistance. Compounds with a methyl acetate moiety, in particular, displayed high potency in inhibiting this efflux pump4.
The synthesis of 5-benzylidene hydantoins and their evaluation on the A549 lung cancer cell line revealed that certain derivatives, especially those with a 5-benzylidene group and a lipophilic substituent at position 1, inhibited cell proliferation. These compounds were found to inhibit EGFR autophosphorylation and induce DNA damage, suggesting a dual mechanism of action5.
The antiviral properties of hydantoins were demonstrated in a study where 5-(3,4-dichlorophenyl) methylhydantoin inhibited the post-synthetic cleavages and assembly of poliovirus in a cell-free system. This suggests that hydantoins can act on the late stages of viral replication6.
Diphenylthiohydantoin has been identified as a potent goitrogenic compound, affecting thyroid hormone levels and metabolism. It was found to depress plasma T4 and T3 concentrations and elevate plasma TSH concentration without suppressing thyroidal radioiodine uptake. The compound also decreased the conversion of T4 to T3, acting at extrathyroidal sites8.
The metabolic conversion of diphenylhydantoin to its hydroxylated form has been studied, revealing that the drug is converted to 5-(p-hydroxyphenyl)-5-phenyl hydantoin (HPPH) in both dogs and humans. This metabolite lacks the pharmacological actions of the parent compound, indicating the significance of metabolic pathways in determining drug efficacy9.
The synthesis of labelled hydantoins, such as 5-phenyl-d5-phenyl-d5-hydantoin, has been achieved for use in metabolic studies and as internal standards in analytical methods. This allows for a better understanding of the pharmacokinetics and dynamics of these compounds10.
The mechanism of action of hydantoins, particularly diphenylthiohydantoin (DPTH), has been linked to their effects on spinal reflex activity and membrane potentials. In one study, DPTH was shown to depress spinal reflex activity in cats with an intact spinal cord, while increasing it after certain neurological interventions. This suggests that DPTH can stimulate inhibitory influences on spinal motor activity, which may contribute to its anticonvulsive action1. Another study found that DPTH increases the amplitude of spike potentials and membrane resistance in rat sensory nerve fiber bundles, indicating an interference with a sodium-calcium exchange mechanism2. These findings provide insight into the complex interactions of hydantoins with neural pathways and ion channels.
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6